molecular formula C18H13Cl2NO4S B11638906 (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B11638906
M. Wt: 410.3 g/mol
InChI Key: WBTSVYMNMGLOOC-NVNXTCNLSA-N
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Description

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.

    Introduction of the Chlorophenyl and Hydroxy-methoxyphenyl Groups: These groups are introduced through substitution reactions, often using chlorinated aromatic compounds and appropriate nucleophiles.

    Final Condensation: The final step involves the condensation of the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the aromatic rings or the thiazolidine core.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halides, acids, and bases, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigating its potential therapeutic effects, particularly in the context of diseases where thiazolidine derivatives have shown promise.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific context of its use, such as its role in inhibiting or activating certain biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its use in organic synthesis and similar reactivity patterns.

    Acetylacetone: Another compound with a similar core structure used in various chemical reactions.

Uniqueness

What sets (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione apart is its specific substitution pattern and the presence of both chloro and hydroxy-methoxy groups, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C18H13Cl2NO4S

Molecular Weight

410.3 g/mol

IUPAC Name

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H13Cl2NO4S/c1-25-14-7-11(6-13(20)16(14)22)8-15-17(23)21(18(24)26-15)9-10-2-4-12(19)5-3-10/h2-8,22H,9H2,1H3/b15-8-

InChI Key

WBTSVYMNMGLOOC-NVNXTCNLSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Cl)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Cl)O

Origin of Product

United States

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